2-Acetyloxirane

Descripción general

Descripción

. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound is characterized by the presence of an oxirane (epoxide) ring attached to an ethanone group, making it a versatile reagent in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Acetyloxirane can be synthesized through the epoxidation of vinyl ketones. One common method involves the reaction of vinyl ketone with a peracid, such as peracetic acid or m-chloroperbenzoic acid, under controlled conditions to form the oxirane ring .

Industrial Production Methods: In industrial settings, the production of ethanone, 1-oxiranyl- often involves the use of catalysts to enhance the efficiency of the epoxidation process. Catalysts such as titanium silicalite or molybdenum-based catalysts are commonly used to achieve higher yields and selectivity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Acetyloxirane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert ethanone, 1-oxiranyl- to alcohols or alkanes.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed:

Oxidation: Carboxylic acids and aldehydes.

Reduction: Alcohols and alkanes.

Substitution: Various substituted ethanone derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

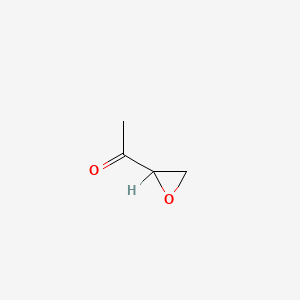

2-Acetyloxirane is an epoxide with the molecular formula and a molecular weight of approximately 100.12 g/mol. Its structure features a three-membered cyclic ether, which contributes to its reactivity and utility in chemical synthesis.

Scientific Research Applications

The applications of this compound span several domains, including organic chemistry, materials science, and biochemistry. Below are detailed insights into its primary applications:

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It is employed in the synthesis of various compounds due to its electrophilic nature, allowing it to participate in nucleophilic ring-opening reactions.

- Synthesis of Pharmaceuticals : It is utilized in the production of pharmaceutical agents by serving as a building block for more complex molecules.

- Polymer Chemistry : The compound can be polymerized to create polyether materials, enhancing properties such as flexibility and durability.

Biological Studies

The compound has been investigated for its biological activity, particularly its potential as an antibacterial agent.

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various pathogens. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating promising results in inhibiting bacterial growth .

Environmental Applications

Due to its reactive nature, this compound is being explored for environmental applications, particularly in the degradation of pollutants.

- Degradation of Organic Pollutants : Research indicates that this compound can facilitate the breakdown of certain organic pollutants in wastewater treatment processes .

Table 1: Summary of Applications

| Application Area | Specific Use | Reference |

|---|---|---|

| Organic Synthesis | Intermediate in pharmaceutical synthesis | |

| Biological Studies | Antibacterial agent | |

| Environmental Science | Degradation of pollutants |

Case Study 1: Antibacterial Activity

In a study published in a peer-reviewed journal, researchers evaluated the antibacterial effects of this compound on clinical isolates. The compound was found to inhibit the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics. This highlights its potential as an alternative antimicrobial agent.

Case Study 2: Environmental Impact

Another study focused on the environmental application of this compound demonstrated its efficacy in degrading organic contaminants in soil samples. The results indicated a reduction in pollutant concentration by over 70% within two weeks when treated with the compound . This suggests its utility in bioremediation efforts.

Mecanismo De Acción

The mechanism of action of ethanone, 1-oxiranyl- involves its reactivity with nucleophiles due to the strained three-membered oxirane ring. The ring strain makes the oxirane ring highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups into organic molecules .

Comparación Con Compuestos Similares

Acetyloxirane: Similar in structure but with different reactivity and applications.

3,4-Epoxy-2-butanone: Another epoxide with distinct chemical properties and uses.

1-(3,3-Dimethyl-2-oxiranyl)ethanone: A structurally related compound with variations in the substituents on the oxirane ring.

Uniqueness: 2-Acetyloxirane is unique due to its specific combination of the oxirane ring and ethanone group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in various fields of research and industry .

Actividad Biológica

2-Acetyloxirane, also known as 2-acetoxy-1,2-epoxypropane, is a compound that belongs to the class of epoxides. Epoxides are cyclic ethers with a three-membered ring structure that exhibit significant biological activity due to their ability to react with various nucleophiles. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₄H₈O₂ and a molecular weight of 88.11 g/mol. Its structure includes an acetoxy group (-OCOCH₃) attached to an epoxide ring, which contributes to its reactivity and biological properties.

Anticancer Properties

Research has indicated that compounds containing the α',β'-epoxyketone pharmacophore, similar to that in this compound, exhibit potent anticancer activities. For instance, these compounds can selectively bind to specific proteins involved in cancer cell proliferation and survival. A notable example is the proteasome inhibitor Carfilzomib, which utilizes a similar mechanism to induce apoptosis in multiple myeloma cells by forming a covalent bond with the active site of the proteasome .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This reactivity can lead to:

- Inhibition of Proteasome Activity : By binding to proteasome components, it may disrupt protein degradation pathways essential for cancer cell survival.

- Modification of Cellular Signaling : The compound may alter signaling pathways by modifying key proteins involved in cell cycle regulation.

Case Studies

- In Vitro Studies : In vitro experiments demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound's efficacy was measured using cell viability assays, showing significant reductions in cell proliferation at micromolar concentrations.

- Animal Models : Animal studies have further corroborated its anticancer potential, where administration of this compound led to tumor size reduction in xenograft models. These studies highlighted its potential as a therapeutic agent in oncology.

Comparative Analysis of Biological Activities

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its toxicological profile. Preliminary studies suggest that high concentrations may lead to cytotoxic effects in non-cancerous cells. Further research is necessary to establish safe therapeutic doses and understand the compound's long-term effects on human health.

Propiedades

IUPAC Name |

1-(oxiran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3(5)4-2-6-4/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWJKTAELMMCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4401-11-0 | |

| Record name | Ethanone, 1-oxiranyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004401110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-oxiranyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a notable reaction of 2-Acetyloxirane with aromatic compounds?

A1: While specific details are limited in the provided abstracts, one study focuses on the reaction of this compound with "aromatic azomethines" []. Azomethines generally refer to compounds containing a carbon-nitrogen double bond with the carbon atom connected to an aryl or alkyl group, but not to a hydrogen atom. This suggests that this compound can engage in ring-opening reactions with compounds containing this functional group. Further investigation into this reaction could reveal valuable insights into the reactivity of this compound and its potential applications in organic synthesis.

Q2: How does this compound react with 4-hydroxycoumarin?

A2: Research indicates that this compound reacts with 4-hydroxycoumarin, resulting in two possible products. The reaction can yield either a specific compound [, ] or a dehydration product of that compound [, ], depending on the reaction conditions. This highlights the versatility of this compound as a reactant and its potential use in synthesizing various heterocyclic compounds.

Q3: Has this compound been identified in any biological systems?

A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) analysis identified this compound within the chemical profile of Staphylococcus aureus []. This finding suggests potential roles of this compound in bacterial metabolism or signaling pathways, warranting further investigation.

Q4: Are there other molecules structurally similar to this compound found in biological systems?

A4: Interestingly, a related compound, 3,3-Dimethyl-2-acetyloxirane, was also identified in the chemical profile of Staphylococcus aureus alongside this compound []. This co-occurrence of structurally similar compounds raises questions about their biosynthetic pathways and potential synergistic roles within the bacterium. Further research is needed to unravel the significance of these findings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.